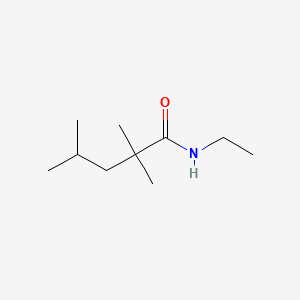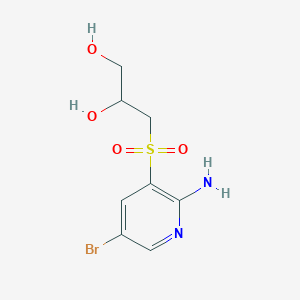
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol is a complex organic compound that features a brominated pyridine ring with an amino group and a sulfonyl group attached to a propane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol typically involves multiple steps, starting with the bromination of pyridine derivatives. One common approach is to start with 2-amino-5-bromopyridine, which can be synthesized through the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The resulting 2-amino-5-bromopyridine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group . Finally, the sulfonylated intermediate is reacted with propane-1,2-diol under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The bromine atom and amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyridine: A precursor in the synthesis of the target compound, shares the brominated pyridine structure.
3-Amino-2-bromopyridine: Another brominated pyridine derivative with similar reactivity.
2-Amino-6-bromopyridine: Similar structure but with the bromine atom in a different position.
Uniqueness
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol is unique due to the presence of both the sulfonyl group and the propane-1,2-diol backbone, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1256957-76-2 |
|---|---|
Molekularformel |
C8H11BrN2O4S |
Molekulargewicht |
311.16 g/mol |
IUPAC-Name |
3-(2-amino-5-bromopyridin-3-yl)sulfonylpropane-1,2-diol |
InChI |
InChI=1S/C8H11BrN2O4S/c9-5-1-7(8(10)11-2-5)16(14,15)4-6(13)3-12/h1-2,6,12-13H,3-4H2,(H2,10,11) |
InChI-Schlüssel |
FNOPNVWKMMXRQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1S(=O)(=O)CC(CO)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




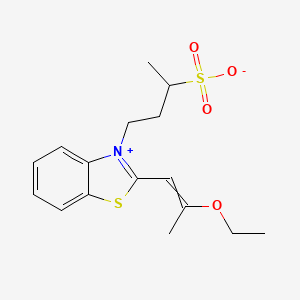

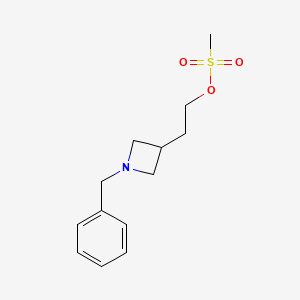
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)

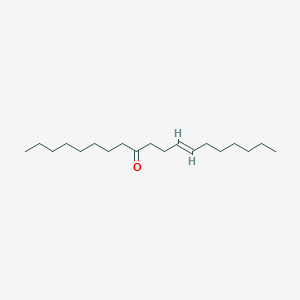
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
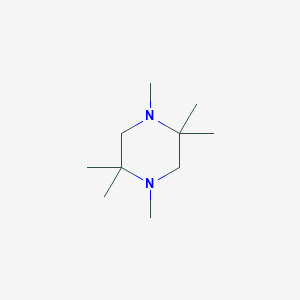
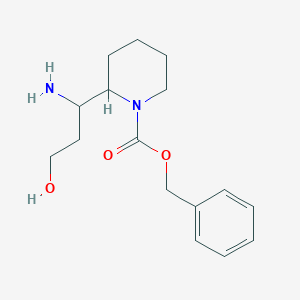
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
